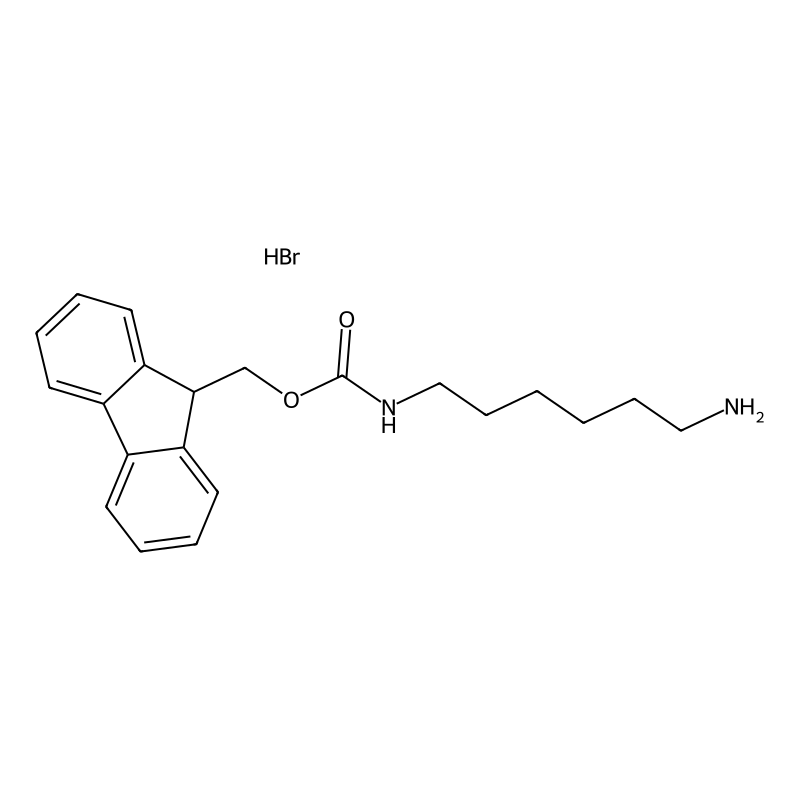

N-Fmoc-1,6-hexanediamine hydrobromide

Content Navigation

Unprotected or hygroscopic linkers cause dosing errors and side reactions in automated SPPS. This stable, non-hygroscopic HBr salt ensures precise dispensing and high-yield mono-functionalization.

- Eliminates di-Fmoc impurity and polymerization risk

- Ready-to-use, pre-weighable solid for automated platforms

- Enables solubility screening via alternative salt form for challenging sequences

Reliable supply with consistent quality for reproducible bioconjugation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-Fmoc-1,6-hexanediamine hydrobromide (CAS 352351-56-5) is a selectively protected bifunctional linker, primarily used to introduce a C6 alkyl amine spacer in solid-phase peptide synthesis (SPPS), bioconjugation, and materials science. It consists of a hexanediamine core where one amine is protected by a base-labile Fmoc group, leaving the other available for coupling. The hydrobromide salt form offers specific material properties that are critical for reproducible, high-yield synthetic workflows, distinguishing it from the free base or other salt forms.

Workflow Fit

Substituting this compound with seemingly close alternatives introduces significant process variability and risk. Using the unprotected 1,6-hexanediamine requires an additional, often non-selective, protection step, risking the formation of undesired di-Fmoc species and polymerization. The mono-protected free base form is known to be hygroscopic, leading to inaccurate measurements, poor flowability, and inconsistent reaction stoichiometry. Using the free base also necessitates an in-situ salt formation step before use, which introduces additional reagents and complicates reaction optimization. The hydrobromide salt form provides a stable, pre-weighable, and ready-to-use precursor, bypassing these common failure points in demanding synthetic protocols.

Substitution Risk

Improved Handling and Weighing Accuracy

The hydrobromide salt is supplied as a stable, crystalline solid. In contrast, the corresponding free base, 1,6-hexanediamine, is documented as hygroscopic. Hygroscopic materials readily absorb atmospheric moisture, leading to clumping, poor flow, and significant errors in weighing, which compromises reaction stoichiometry and reproducibility. The use of a well-defined, non-hygroscopic crystalline salt like the hydrobromide mitigates these risks, ensuring consistent and accurate dispensing, which is critical for both automated synthesis platforms and precise manual operations.

| Evidence Dimension | Material Handling Properties |

| Target Compound Data | Stable, solid form with reduced hygroscopicity. |

| Comparator Or Baseline | Free base (1,6-hexanediamine) is hygroscopic. |

| Quantified Difference | Qualitative but significant improvement in weighing accuracy and process consistency. |

| Conditions | Standard laboratory or GMP manufacturing environment with ambient humidity. |

This ensures batch-to-batch reproducibility and minimizes failed syntheses due to inaccurate reagent measurement, a critical factor in both research and production.

Alternative Salt Form for Solubility

Salt formation is a standard strategy to enhance the solubility of amine-containing compounds in polar organic solvents like DMF, which are essential for SPPS. While the hydrochloride is a common salt form, different halide salts can exhibit distinct solubility profiles due to differences in lattice energy and solvation. For complex syntheses where the solubility of the linker or the growing peptide-linker conjugate is a limiting factor, the hydrobromide form offers a chemically distinct alternative to the hydrochloride. Procuring the hydrobromide allows for systematic optimization of reaction conditions, potentially overcoming solubility-related issues such as aggregation or incomplete reactions that may be encountered with the more common HCl salt.

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Amine salt form, engineered for solubility in polar organic solvents. |

| Comparator Or Baseline | N-Fmoc-1,6-hexanediamine hydrochloride (alternative salt with potentially different solubility). |

| Quantified Difference | Provides a distinct physicochemical profile for process optimization where solubility is critical. |

| Conditions | Dissolution in common SPPS solvents such as DMF, NMP, or DMSO. |

Enables chemists to troubleshoot and optimize syntheses that are failing due to poor solubility, providing a crucial alternative when the standard hydrochloride salt is not performing adequately.

Comparator: Liquid

N-Boc analog: 0.965 g/mL at 20 °C

Reduced Di-Fmoc Byproduct Formation

The synthesis of mono-protected diamines like N-Fmoc-1,6-hexanediamine is prone to contamination with the di-protected species, di-Fmoc-1,6-hexanediamine, which acts as a chain terminator in subsequent reactions. Procuring this high-purity (>98%) hydrobromide salt guarantees a low level of this critical impurity. This eliminates the need for researchers to perform the challenging synthesis and rigorous purification themselves, a process which often results in variable purity and the presence of this problematic byproduct. Using a pre-qualified, high-purity precursor is a direct route to higher quality final products and more reliable synthetic outcomes.

| Evidence Dimension | Purity and Precursor Suitability |

| Target Compound Data | Guaranteed purity of ≥98.0%, minimizing di-Fmoc contamination. |

| Comparator Or Baseline | In-house synthesis or lower-grade material, which has a higher risk of di-Fmoc impurity. |

| Quantified Difference | Reduces a key chain-terminating impurity, improving final product yield and purity. |

| Conditions | Use as a linker in solid-phase or solution-phase synthesis. |

Directly impacts the purity and yield of the target molecule by minimizing the risk of premature chain termination, saving significant time and resources on purification.

Boc: acid-labile

Automated High-Throughput Peptide Synthesis

In automated synthesis platforms, the consistent physical properties of the precursor are paramount. The solid, non-hygroscopic nature of the hydrobromide salt ensures reliable and accurate dispensing from automated weigh stations, preventing blockages and stoichiometric errors common with less stable materials.

Peptide-Drug Conjugates & Biopolymer Synthesis

When synthesizing complex or poorly soluble peptides and conjugates, linker solubility can become a critical bottleneck. The hydrobromide salt provides an alternative to the standard hydrochloride, enabling formulators to screen different salt forms to optimize the solubility of the peptide-linker intermediate and improve overall yield.

Surface Functionalization and Biosensor Development

For applications requiring the attachment of molecules to a solid support or surface, starting with a high-purity, well-defined linker is essential for creating a uniform functionalized layer. The guaranteed low level of di-Fmoc impurity in this product ensures a higher density of available primary amine groups for subsequent coupling reactions, leading to more consistent and reliable surface modification.

Application Fit Matrix

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types